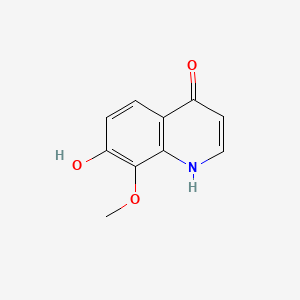

Hymoquinolone

Description

Structure

3D Structure

Properties

CAS No. |

98267-21-1 |

|---|---|

Molecular Formula |

C10H9NO3 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

7-hydroxy-8-methoxy-1H-quinolin-4-one |

InChI |

InChI=1S/C10H9NO3/c1-14-10-8(13)3-2-6-7(12)4-5-11-9(6)10/h2-5,13H,1H3,(H,11,12) |

InChI Key |

YPZORVWQFGHPCU-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC2=C1NC=CC2=O)O |

Canonical SMILES |

COC1=C(C=CC2=C1NC=CC2=O)O |

Other CAS No. |

98267-21-1 |

Synonyms |

7-hydroxy-8-methoxy-4(1H)-quinolone hymoquinolone |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies

Source Organism Identification and Cultivation for Compound Extraction

Quinolone alkaloids are produced by a wide array of organisms across different kingdoms. alfa-chemistry.com They are frequently isolated from plant families such as Rutaceae (e.g., Orixa japonica, Esenbeckia alata, Zanthoxylum rhetsa) and Rubiaceae (e.g., Cinchona species). wikipedia.orgtandfonline.commdpi.comresearchgate.net However, their sources are not limited to the plant kingdom; they are also found in microorganisms, including fungi (Penicillium species) and bacteria (Pseudomonas species), as well as in some animals like insects, where they can act as defensive agents. alfa-chemistry.comnih.gov

The initial step involves the collection and identification of the source organism. For instance, Orixa japonica leaves and stems were collected and dried prior to extraction to investigate their alkaloidal constituents. tandfonline.com Similarly, researchers have studied plants like Galipea longiflora and Waltheria indica, which are used in traditional medicine, leading to the isolation of novel quinoline (B57606) alkaloids. admin.chird.fr

For sustainable and controlled production, modern biotechnological methods are often employed. Plant cell and tissue culture techniques, such as hairy root cultures of Cinchona ledgeriana, have been established. researchgate.net These cultures can be grown in defined phytohormone-free media, and alkaloid accumulation can be significantly enhanced by manipulating culture conditions, such as growing them in darkness. nih.gov This approach provides a consistent and renewable source of the target compounds, independent of geographical location and seasonal variations.

Extraction and Fractionation Techniques for Crude Isolates

Once the biological material is obtained, the next step is to extract the crude mixture of compounds. The choice of extraction method depends on the chemical properties of the target alkaloids and the nature of the source material.

Commonly, solvent extraction is performed using solvents of varying polarities. For example, dried leaves of Orixa japonica were successively extracted with n-hexane and methanol. tandfonline.com In the study of Esenbeckia alata, a primary ethanol (B145695) extract was generated. mdpi.com Traditional acid-base extraction is also effective for alkaloids due to their basic nitrogen atom. ufba.br More advanced and sustainable techniques include microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE). researchgate.net SFE using supercritical CO2 has been shown to be a selective method for obtaining 2-quinolone alkaloids from Andreadoxa flava. ufba.br

The resulting crude extract is a complex mixture containing numerous metabolites. To simplify this mixture and enrich the target compounds, fractionation is performed. A common method is vacuum column chromatography (VCC) over silica (B1680970) gel, where solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), methanol, water) are used to separate the extract into different fractions. mdpi.com Another approach is liquid-liquid partitioning, where the crude extract is suspended in water and sequentially extracted with immiscible organic solvents like chloroform (B151607) or ethyl acetate. tandfonline.com This process separates compounds based on their differential solubility in the two phases.

Chromatographic Purification Strategies for Hymoquinolone

Following initial fractionation, further purification is required to isolate individual compounds. This is achieved through various chromatographic techniques that separate molecules based on their physicochemical properties like polarity, size, and charge.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of quinolone alkaloids. mdpi.com For analytical purposes, reversed-phase HPLC (RP-HPLC) is frequently used to determine the purity of isolated compounds and to quantify them in extracts.

For preparative scale purification, techniques like high-speed counter-current chromatography (HSCCC) have proven highly effective. HSCCC is a support-free liquid-liquid partition chromatography method that minimizes adsorptive loss of the sample. akjournals.com It has been successfully used to isolate multiple quinolone alkaloids from the crude extracts of Tetradium ruticarpum and Choisya ternata in a single run. akjournals.comscielo.brtandfonline.com

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Reversed Phase C18 Column (250 mm × 4.6 mm, 5 µm) scielo.br | C18 Stationary Phase ucl.ac.uk |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B52724) with 1% Formic Acid (B) scielo.br | Isocratic mixture of Ammonium Acetate Buffer, Methanol, and Acetic Acid ucl.ac.uk |

| Detection | Photodiode Array (PDA) Detector (190-400 nm) scielo.br | UV Photodiode-Array Detection thieme-connect.com |

| Application | Analysis of Choisya ternata extracts scielo.br | Separation of Cinchona ledgeriana alkaloids ucl.ac.uk |

Thin-Layer Chromatography (TLC) Approaches

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the preliminary analysis of extracts and for monitoring the progress of purification. mdpi.com In the study of quinolone alkaloids, TLC is routinely used to compare fractions from column chromatography and to select those containing the compounds of interest for further purification. ufba.br

The stationary phase is typically a glass or aluminum plate coated with silica gel 60 F254. tandfonline.com After applying the sample and developing the plate with a suitable mobile phase, the separated spots are visualized. This is often done under UV light (at 254 nm or 366 nm) or by spraying with a chemical reagent that reacts with the alkaloids to produce a colored spot, such as Dragendorff's reagent. tandfonline.comufba.br TLC can also be used in bioassays; for example, TLC bioautography was used to identify fractions from Waltheria indica that inhibited the growth of the fungus C. albicans. admin.ch

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 aluminum plates tandfonline.commdpi.com |

| Mobile Phase Examples | n-hexane/ethyl acetate (1:1), CH₂Cl₂/acetone (30:1) tandfonline.com |

| Visualization Methods | UV light (254 nm), Dragendorff's reagent, Iodine vapor tandfonline.comufba.br |

| Application | Monitoring fractions, purity assessment, bioautography admin.chufba.br |

Advanced hyphenated techniques (e.g., LC-MS, LC-NMR) in natural product analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools in modern natural product chemistry. Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly valuable for the rapid analysis of complex mixtures. mdpi.com These techniques provide retention time, mass-to-charge ratio (m/z), and fragmentation data for each component, which allows for the identification of known compounds and the characterization of new ones. mdpi.comresearchgate.net

A cutting-edge application of this technology is molecular networking. By using LC-MS/MS data, it is possible to create feature-based molecular networks that group structurally related compounds together. This approach has been applied to the extracts of Waltheria indica and Tetradium ruticarpum, leading to the annotation of dozens of quinolone alkaloids, including many that were previously unreported from those sources. mdpi.comnih.gov This "dereplication" strategy efficiently highlights novel compounds in a complex extract, guiding subsequent isolation efforts.

Spectroscopic and Spectrometric Methods for Structural Determination

Once a quinolone alkaloid has been isolated in pure form, its chemical structure must be determined. This is accomplished by a combination of spectroscopic and spectrometric techniques that provide complementary pieces of information about the molecule's composition and connectivity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is the first step. It provides a highly accurate mass measurement of the molecular ion, which is used to determine the compound's exact molecular formula. admin.chmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the complete structure of an organic molecule. A suite of experiments is performed:

1D NMR: ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. mdpi.com

2D NMR: These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy) shows which protons are coupled to each other (i.e., are on adjacent carbons). mdpi.comadmin.ch

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom it is directly attached to. mdpi.comadmin.ch

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and connecting different fragments of the molecule. mdpi.comadmin.chmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals which protons are close to each other in space, providing key information about the molecule's relative stereochemistry. mdpi.comadmin.ch

Other Spectroscopic Methods:

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups (e.g., C=O, O-H, N-H). admin.chmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the chromophore system within the molecule. tandfonline.comadmin.ch

Electronic Circular Dichroism (ECD): For chiral molecules, ECD spectra can be measured and compared with published data or theoretical calculations to determine the absolute configuration of stereocenters. admin.ch

By integrating the data from all these methods, scientists can confidently assign the complete and unambiguous three-dimensional structure of a new quinolone alkaloid. admin.chmdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. asm.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are foundational. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and the number of neighboring protons. asm.orgacs.org For a typical quinolone structure, aromatic protons appear in the downfield region (δ 7.0-8.5 ppm), while protons on alkyl or methoxy (B1213986) substituents resonate in the upfield region. asm.org

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical nature (e.g., carbonyl, aromatic, aliphatic). acs.org In quinolone alkaloids, the carbonyl carbon (C-4) of the 4-quinolone moiety is typically observed at a characteristic downfield chemical shift. acs.org

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. asm.org Key 2D NMR experiments for a compound like this compound would include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, which is instrumental in piecing together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, allowing for the unambiguous assignment of carbon signals based on their attached protons. asm.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for connecting different molecular fragments and for identifying the positions of substituents on the quinolone core. asm.org

A representative set of NMR data for a this compound-type structure is presented below.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Analog

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (from H to C) |

|---|---|---|---|

| 2 | 148.4 | - | - |

| 3 | 114.8 | - | - |

| 4 | 176.9 | - | - |

| 4a | 123.0 | - | - |

| 5 | 125.5 | 8.07 (d, J = 8.0) | C-4, C-7, C-8a |

| 6 | 123.3 | 7.26 (t, J = 7.5) | C-8, C-4a |

| 7 | 118.1 | 7.59 (t, J = 7.8) | C-5, C-8a |

| 8 | 131.6 | 7.51 (d, J = 8.2) | C-6, C-4a |

| 8a | 139.6 | - | - |

| N-CH3 | 35.0 | 3.60 (s) | C-2, C-8a |

Mass Spectrometry (MS) for Molecular Formula Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound by measuring its mass-to-charge ratio (m/z). mcmaster.canih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion. nih.gov

For a compound like this compound, electrospray ionization (ESI) is a common soft ionization technique that generates a protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. nih.gov The accurate mass of this ion is then used to deduce the molecular formula.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion. The resulting fragment ions provide valuable structural information. nih.gov In quinolone alkaloids, characteristic fragmentation patterns often involve the loss of small neutral molecules such as CO, HCN, or substituents from the quinolone core. mcmaster.ca

Below is a table illustrating typical mass spectrometric data for a this compound analog.

Table 2: Representative Mass Spectrometry Data for a this compound Analog

| Technique | Ion | Observed m/z | Calculated m/z | Molecular Formula |

|---|---|---|---|---|

| HR-ESI-MS | [M+H]⁺ | 256.1698 | 256.1623 | C₁₇H₂₂NO |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.comrsc.org While the entire IR spectrum provides a unique "fingerprint" for a compound, specific absorption bands are characteristic of particular functional groups.

For a quinolone alkaloid like this compound, key characteristic IR absorptions would include:

C=O Stretch: A strong absorption band typically in the range of 1620-1680 cm⁻¹ is indicative of the carbonyl group of the 4-quinolone ring. mdpi.comrsc.org

C=C Stretch: Aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ region. ajabs.org

C-H Stretch: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. ajabs.org

C-N Stretch: The C-N stretching vibration can be found in the 1180-1360 cm⁻¹ region.

A table of representative IR absorption bands for a this compound-type structure is provided below.

Table 3: Representative Infrared (IR) Absorption Data for a this compound Analog

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3050 | Medium | Aromatic C-H Stretch |

| 2925 | Medium | Aliphatic C-H Stretch |

| 1640 | Strong | C=O Stretch (Quinolone) |

| 1605, 1548 | Medium-Strong | Aromatic C=C Stretch |

| 1250 | Medium | C-N Stretch |

Crystallographic Analysis for Absolute Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. eurjchem.comresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. eurjchem.comresearchgate.net The diffraction data allows for the calculation of the electron density distribution within the crystal, from which the precise positions of all atoms in the molecule can be determined.

For a chiral molecule, X-ray crystallography can establish the absolute configuration of its stereocenters, which is crucial for understanding its biological activity. researchgate.net The synthesis of two new quinolone derivatives and their structural elucidation using X-ray diffraction techniques revealed that both compounds crystallized in a monoclinic space group. eurjchem.comresearchgate.net

The successful application of this technique is contingent on the ability to grow a high-quality single crystal of the compound, which can sometimes be a challenging step. eurjchem.comresearchgate.net

Synthetic Strategies and Chemical Modifications of Hymoquinolone and Its Analogues

Total Synthesis Approaches for Hymoquinolone

The total synthesis of natural products is a critical endeavor that not only provides access to complex molecules for biological studies but also drives the development of new synthetic methodologies. organic-chemistry.orgepfl.chcaltech.edu For the 2-alkyl-4(1H)-quinolone core, a cornerstone of many natural products, several total synthesis strategies have been developed.

A prominent example is the scalable total synthesis of (+)-aniduquinolone A, a complex antiviral quinolone. nih.gov This synthesis highlights a strategic approach to constructing the densely functionalized quinolone core. The process commenced with commercially available 2-methyl-5-nitrophenol, which underwent a Duff formylation. nih.gov The resulting aldehyde was then reacted with phenylmagnesium bromide to introduce the aryl group. Subsequent oxidation of the secondary alcohol yielded the corresponding ketone. nih.gov This ketone then served as a key intermediate for the construction of the quinolinone ring system. A critical step in the synthesis was an E-stereoselective Horner–Wadsworth–Emmons olefination to append an isoprenoid side chain. nih.gov This synthesis not only provided gram-scale quantities of the natural product but also led to the discovery of an unexpected acid-catalyzed rearrangement to form other related natural products, the aflaquinolones. nih.gov

The historical synthesis of quinine (B1679958), a quinoline (B57606) alkaloid, also offers valuable insights into the complexities of synthesizing such heterocyclic systems. wikipedia.org Though not a 2-alkyl-4(1H)-quinolone, the challenges overcome in its 150-year synthetic history, from early attempts by Perkin to the stereoselective synthesis by Stork, underscore the importance of strategic bond disconnections and the development of stereocontrolled reactions. wikipedia.org

Semisynthetic Derivatization Methods

Semisynthesis, the chemical modification of a naturally occurring starting material, is a powerful tool for generating analogues with improved properties. While specific semisynthetic derivatization of "this compound" is not documented, methods applied to other quinolones can be considered. For instance, naturally isolated 2-alkyl-4(1H)-quinolones can serve as scaffolds for further chemical manipulation.

Common derivatization strategies include modifications at the N1-position, the C3-position, and the alkyl side chain at the C2-position. For example, the nitrogen atom of the quinolone ring can be alkylated or acylated to explore the impact of this substitution on biological activity. The C3-position is another common site for modification, where various functional groups can be introduced to modulate the electronic and steric properties of the molecule.

Design and Synthesis of this compound Analogues and Scaffolds

The design and synthesis of analogues are central to structure-activity relationship (SAR) studies and the development of new therapeutic agents. For the 2-alkyl-4(1H)-quinolone scaffold, numerous synthetic approaches allow for the systematic variation of substituents.

One common strategy involves the synthesis of hybrid molecules, where the quinolone core is combined with other pharmacophoric fragments. For example, pyrimidine-quinolone hybrids have been synthesized and evaluated as potential enzyme inhibitors. nih.gov These hybrids were constructed through a convergent synthetic pathway, often utilizing microwave-assisted aromatic nucleophilic substitution reactions to connect the quinolone and pyrimidine (B1678525) moieties. nih.gov

The synthesis of a series of 4-anilinoquinoline-3-carboxamide derivatives as potential anticancer agents targeting the epidermal growth factor receptor (EGFR) tyrosine kinase further illustrates the design principles for quinolone analogues. nih.gov The design process for these compounds often involves pharmacophore modeling and docking studies to predict favorable interactions with the target protein. nih.gov The synthesis then proceeds to build the designed molecules, which are subsequently screened for their biological activity. nih.gov

Synthetic Methodology Development for Quinolone Cores

The development of efficient and versatile synthetic methods for constructing the quinolone core is an active area of research. The classical Conrad-Limpach reaction is a widely used method for the synthesis of 2-alkyl-4(1H)-quinolones. uni-konstanz.de This reaction involves the acid-catalyzed condensation of an aniline (B41778) with a β-keto ester, followed by a thermal cyclization. uni-konstanz.denih.gov

More modern approaches have sought to overcome the often harsh conditions and limited substrate scope of classical methods. For instance, a general method for the synthesis of 2-alkyl-4(1H)-quinolones involves the reaction of an enamine with 2-nitrobenzoyl chloride, followed by a reductive cyclization. researchgate.net Another strategy employs the regioselective addition of Grignard reagents to N-Cbz protected 4-silyloxyquinolinium triflates to introduce the C2-alkyl group. arkat-usa.org

The synthesis of the quinolone core can also be achieved through various other named reactions and transition-metal-catalyzed processes. These methods provide access to a wide range of substituted quinolones, facilitating the exploration of their chemical and biological properties. arkat-usa.org

Chemical Biology Approaches to Modify this compound

Chemical biology provides a suite of powerful tools to study and manipulate biological systems using chemical probes. csic.es While specific chemical biology approaches to modify "this compound" have not been reported, general strategies can be applied to understand its biological targets and mechanism of action.

One approach is the design and synthesis of activity-based probes (ABPs). mdpi.com An ABP is a modified version of a bioactive molecule that contains a reactive group (a "warhead") and a reporter tag (e.g., a fluorophore or a biotin). The warhead is designed to covalently bind to the biological target of the parent molecule, allowing for its identification and characterization through techniques like proteomics. frontiersin.org A this compound-based ABP could be synthesized by incorporating a suitable reactive group, such as a fluorophosphonate or an epoxide, onto the quinolone scaffold.

Another chemical biology strategy is the use of bioorthogonal chemistry. frontiersin.org This involves introducing a chemically inert functional group (a "bioorthogonal handle") into the this compound molecule. This modified molecule can then be introduced into a biological system. Subsequently, a probe containing a complementary bioorthogonal handle can be added, leading to a specific chemical reaction (a "click" reaction) that labels the this compound-interacting molecules. frontiersin.org

Furthermore, genetic code expansion and protein chemical modification methods can be used to generate proteins with site-specific modifications, which can then be used to study their interactions with small molecules like this compound. nih.gov These approaches, collectively, offer powerful avenues to elucidate the biological functions of novel quinolone compounds.

Biosynthesis of this compound: An Uncharted Pathway

Initial investigations into the chemical compound "this compound," registered under CAS Number 98267-21-1, reveal its listing in several chemical supplier catalogs. chembuyersguide.comchembuyersguide.com However, a comprehensive review of scientific literature yields no specific research detailing its biosynthetic pathway, including its natural precursors, the enzymes involved in its formation, or the genetic blueprint that codes for its production.

This lack of available data prevents a detailed, scientifically accurate exposition on the biosynthesis of this compound as per the requested outline. The fields of metabolic engineering and comparative biochemistry rely on established research to delineate such pathways. In the absence of studies on this compound, any description of its biosynthesis would be speculative and not grounded in factual, verifiable research.

For context, the biosynthesis of related quinolone alkaloids is an active area of research. These studies have revealed diverse and complex pathways. For instance, in some bacteria, the quinolone core originates from anthranilic acid, derived from the shikimate pathway. In contrast, certain plant and fungal quinolones are synthesized via polyketide synthase (PKS) pathways, which utilize smaller acyl-CoA precursors. The biosynthesis of pyrroloquinoline quinone (PQQ), another quinone-containing compound, intriguingly uses the amino acids glutamate (B1630785) and tyrosine as its building blocks. nih.gov

These examples underscore the varied strategies nature employs to construct quinolone scaffolds. However, without direct experimental evidence—such as isotopic labeling studies, identification of a biosynthetic gene cluster (BGC), or characterization of specific enzymes—it is impossible to determine which, if any, of these known pathways is relevant to this compound.

Therefore, the following sections of the requested article outline cannot be completed:

Biosynthesis and Metabolic Pathways of Hymoquinolone

Comparative Biosynthesis of Related Quinolone Alkaloids:A comparative analysis is unfeasible without the foundational knowledge of Hymoquinolone's own biosynthesis.

Further research, including isolation from a natural source, structure elucidation, and advanced techniques in genomics and metabolomics, would be required to begin to understand the biosynthesis of this compound. Until such research is conducted and published, a detailed article on this specific topic remains beyond the scope of current scientific knowledge.

Based on a comprehensive review of scientific literature, there is no recognized chemical compound by the name "this compound." As a result, no data is available to populate the requested article on its pharmacological and biological activity.

It is possible that "this compound" may be a typographical error, a proprietary name not in the public domain, or a hypothetical molecule. Without a valid chemical identity, it is not possible to provide information on its enzyme inhibition, receptor modulation, cytotoxicity, antimicrobial activity, or effects on cellular signaling pathways. Similarly, no preclinical animal model studies associated with a compound of this name could be identified.

Therefore, the requested article cannot be generated due to the non-existence of the subject compound in published scientific research.

Pharmacological and Biological Activity Research Non Clinical Investigations

Preclinical Animal Model Studies (Non-Human)

Pharmacodynamic Assessments in Relevant Animal Models

Research into the pharmacodynamic properties of Hymoquinolone has identified its potential as a cardiotonic agent, specifically noting its positive inotropic effects in guinea pig models. An in vitro study on the isolated atria of guinea pigs demonstrated that this compound induces a positive inotropic action, which is the increased force of muscular contraction. minervaimaging.com

This specific action positions this compound as a compound of interest in cardiovascular research, particularly in the context of heart conditions where an increase in contractility is desired. Guinea pig hearts are often used in such preclinical studies because their cardiac physiology, including contractility indicators, shares similarities with human values. mdpi.com

Table 1: Pharmacodynamic Effects of this compound in Guinea Pig Atria

| Parameter Assessed | Animal Model | Observation | Proposed Mechanism of Action | Source |

| Inotropic Effect | Guinea Pig (isolated left and right atria) | Positive inotropic action (increased force of contraction) | Inhibition of phosphodiesterase, leading to elevated cAMP levels. | minervaimaging.com |

| cAMP Level | Guinea Pig (isolated left and right atria) | Elevated in conjunction with positive inotropic action. | Not applicable | minervaimaging.com |

| Enzyme Activity | Guinea Pig (myocardium) | No effect on adenylate cyclase activity; inhibition of phosphodiesterase activity. | Not applicable | minervaimaging.com |

In Vivo Efficacy Studies in Disease Models

In vivo efficacy studies are a critical component of preclinical development, utilizing animal models that mimic human diseases to evaluate the potential therapeutic effects of a compound. nih.govnih.gov These studies help to establish proof-of-concept and determine if the biological activity observed in vitro translates to a meaningful effect in a living organism. nih.govnih.gov Animal models are selected based on their ability to replicate aspects of a specific disease, such as cardiovascular, metabolic, or inflammatory conditions. btsresearch.commedicilon.com

Despite the characterization of its pharmacodynamic effects on cardiac tissue, a review of available scientific literature did not yield specific in vivo efficacy studies for this compound in any particular disease models for preclinical development.

Biodistribution and Metabolism in Animal Systems

Currently, there are no publicly available scientific studies detailing the specific biodistribution or metabolism of this compound in animal systems.

Mechanistic Elucidation Studies of Hymoquinolone S Actions

Molecular Target Identification and Validation

The initial step in elucidating the mechanism of action for a novel compound like Hymoquinolone involves the identification of its specific molecular targets within the cell. This process is crucial for understanding its pharmacological effects and for the development of more selective therapeutic agents. nih.govnih.gov A variety of methods can be employed for target identification, broadly categorized into direct biochemical approaches and indirect methods like genetic and computational inferences. nih.gov

Direct biochemical methods, such as affinity chromatography coupled with mass spectrometry, are powerful tools for isolating and identifying proteins that physically interact with this compound. nih.gov In this technique, a modified version of the this compound molecule is immobilized on a solid support and used to "pull down" its binding partners from cell lysates. nih.gov Subsequent analysis by quantitative proteomics can then identify these proteins. nih.govmdpi.com

For the broader class of quinolones, to which this compound belongs, extensive research has identified the primary molecular targets as bacterial type II topoisomerases. nih.gov These enzymes, namely DNA gyrase and topoisomerase IV, are essential for resolving topological problems in DNA during replication, transcription, and recombination. nih.gov The validation of these targets is a critical process to confirm that their modulation is indeed responsible for the observed biological effects of the compound. drugtargetreview.com This often involves genetic studies where mutations in the genes encoding these enzymes confer resistance to the compound, providing strong evidence for a direct interaction.

Table 1: Key Molecular Targets of Quinolone-Class Compounds

| Target Enzyme | Organism | Primary Function |

| DNA Gyrase | Bacteria | Introduces negative supercoils into DNA |

| Topoisomerase IV | Bacteria | Decatenates daughter chromosomes after replication |

| Topoisomerase II | Eukaryotes | Manages DNA tangles and supercoils |

Binding Site Characterization and Ligand-Receptor Interactions

Once the molecular targets of this compound are identified, the next step is to characterize the precise binding site and the nature of the interactions between the ligand (this compound) and the receptor (the target enzyme). nih.govrsc.org High-resolution structural techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) are invaluable for visualizing the binding pocket and the orientation of the bound ligand. drughunter.com Computational docking simulations can also predict potential binding modes and guide further experimental validation. mdpi.com

Studies on related quinolone compounds have revealed a unique binding mechanism that does not conform to classical models of DNA intercalators or groove binders. nih.gov Instead of binding directly to the enzyme alone, this compound is thought to bind to a transient intermediate state of the enzyme-DNA complex. nih.govnih.gov The enzyme, upon binding to DNA, induces a distortion or "bubble" in the double helix, exposing a single-stranded region. nih.gov It is within this region that the quinolone molecules are proposed to bind.

The interaction is further stabilized by a non-covalent complex involving the quinolone, the DNA, and the enzyme, often mediated by a magnesium ion. nih.gov This ion acts as a bridge, coordinating with the carboxyl and carbonyl groups present on the quinolone core structure and the phosphate (B84403) backbone of the DNA. nih.gov Some models propose a cooperative binding of four quinolone molecules to this single-stranded DNA region within the gyrase-DNA complex. nih.gov

Signaling Cascade Perturbations and Downstream Effects

The interaction of this compound with its molecular targets triggers a cascade of downstream signaling events, ultimately leading to the observed cellular phenotype. nih.gov By inhibiting the re-ligation step of the topoisomerase catalytic cycle, this compound effectively traps the enzyme on the DNA in a cleavage-competent state. nih.govnih.gov This results in the accumulation of double-stranded DNA breaks, which are highly toxic to the cell. nih.gov

The presence of these DNA lesions activates cellular DNA damage response pathways. In bacteria, this often involves the induction of the SOS response, a global response to DNA damage that includes the upregulation of a variety of DNA repair and survival proteins. However, if the damage is too extensive to be repaired, these signaling cascades can lead to the initiation of programmed cell death, or apoptosis.

The perturbation of these signaling networks can have far-reaching consequences on cellular processes. nih.gov For example, the stalling of replication forks at the sites of this compound-induced DNA lesions can lead to cell cycle arrest, preventing the cell from progressing through division until the damage is resolved. The sustained activation of stress-response pathways can also lead to secondary effects on cellular metabolism and gene expression.

Enzymatic Reaction Mechanism Interrogation

A thorough understanding of this compound's action requires a detailed interrogation of its effect on the enzymatic reaction mechanism of its target topoisomerases. nih.gov Type II topoisomerases, like DNA gyrase, function by cleaving both strands of a DNA duplex, passing another segment of DNA through the break, and then re-ligating the cleaved strands. nih.gov This process is essential for relieving torsional stress and untangling DNA.

The catalytic cycle involves the formation of a covalent intermediate between a tyrosine residue in the enzyme's active site and the 5'-phosphate of the cleaved DNA. libretexts.orgyoutube.comyoutube.com this compound does not prevent the initial DNA cleavage step. nih.gov Instead, it acts as an inhibitor of the re-ligation step. nih.gov By binding to the enzyme-DNA complex, this compound stabilizes this "cleavage complex," effectively poisoning the enzyme and preventing it from completing its catalytic cycle. nih.gov

This mechanism is often referred to as "interfacial inhibition," as the inhibitor binds to the interface between the enzyme and its DNA substrate. The stabilization of the cleavage complex is the key molecular event that translates the binding of this compound into a biologically toxic lesion.

Table 2: Stages of Topoisomerase II Catalytic Cycle and Point of this compound Inhibition

| Stage | Description | Effect of this compound |

| 1. DNA Binding | The enzyme binds to a segment of DNA. | No direct inhibition. |

| 2. DNA Cleavage | The enzyme creates a double-strand break in the DNA. | No direct inhibition. |

| 3. Strand Passage | A second DNA segment is passed through the break. | Indirectly inhibited. |

| 4. DNA Re-ligation | The enzyme reseals the DNA break. | Inhibited. this compound stabilizes the cleavage complex, preventing re-ligation. |

| 5. ATP Hydrolysis | ATP is hydrolyzed to reset the enzyme for another cycle. | Not the primary point of inhibition. |

Interaction with Nucleic Acids (e.g., DNA gyrase, topoisomerase II for quinolones)

The interaction of this compound with nucleic acids is indirect yet crucial to its mechanism of action. As established, this compound does not bind strongly to double-stranded DNA in the absence of its target enzyme. nih.gov Its affinity is for the unique conformation of DNA that is generated within the active site of the topoisomerase. nih.govnih.gov

Research on quinolones has shown a sequence-dependent binding to single-stranded DNA, which is believed to mirror the interaction within the gyrase-DNA complex. nih.gov This binding shows a preference for guanine (B1146940) (G) residues over other bases like adenine (B156593) (A), thymine (B56734) (T), and cytosine (C). nih.gov This suggests that the specific DNA sequence at the cleavage site may influence the potency of this compound.

The formation of a stable ternary complex, consisting of the topoisomerase, the DNA, and the this compound molecule, is the cornerstone of its activity. nih.gov The quinolone essentially acts as a molecular wedge, preventing the enzyme from re-ligating the DNA backbone. This interaction, which ultimately leads to the generation of lethal double-strand breaks, underscores the intricate interplay between this compound, its protein target, and the nucleic acid substrate. nih.gov

Structure Activity Relationship Sar Studies of Hymoquinolone and Its Analogues

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic structural modifications of the quinolone scaffold, to which Hymoquinolone belongs, have revealed several key determinants of biological activity. The quinolone ring system is a versatile scaffold, and modifications at various positions have led to a diverse range of pharmacological effects, including antibacterial, anticancer, and anti-inflammatory activities. orientjchem.orgajgreenchem.com

The introduction of a fluorine atom at position 6 of the quinoline (B57606) ring is a common strategy that has been shown to significantly enhance antibacterial activity in many quinolone derivatives. orientjchem.orgmdpi.com Furthermore, the substituent at the C7 position is critical for interaction with biological targets and can influence the spectrum of activity. For example, the introduction of a piperazine (B1678402) ring at C7 is associated with potent activity against Gram-negative bacteria, while a pyrrolidine (B122466) ring at the same position can increase activity against Gram-positive bacteria. mdpi.com

In a series of 1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides, which share a similar core structure with this compound, modifications have been systematically explored to optimize their therapeutic potential for autoimmune disorders. The lead compound, roquinimex, was modified at various positions, leading to the development of laquinimod, which exhibited improved potency and a superior toxicological profile. amherst.edu These studies underscore the importance of systematic modifications in tuning the biological activity of quinolone-based compounds.

The following table summarizes the impact of various structural modifications on the biological activity of quinolone analogues, providing insights that could be extrapolated to the this compound scaffold.

| Modification Site | Substituent | Observed Impact on Biological Activity | Reference |

| N1 | Cyclopropyl | Increased antibacterial activity compared to ethyl | mdpi.com |

| N1 | Substituted phenyl or thiazole (B1198619) rings | Beneficial for anticancer activity | mdpi.com |

| C2 | Alkyl groups | More advantageous for antineoplastic activity than aryl groups | mdpi.com |

| C6 | Fluorine atom | Enhanced antibacterial potency | orientjchem.orgmdpi.com |

| C7 | Piperazine ring | Improved activity against Gram-negative bacteria | mdpi.com |

| C7 | Pyrrolidine ring | Increased activity against Gram-positive bacteria | mdpi.com |

| C8 | Methoxy (B1213986) group | Improved antitumor properties | mdpi.com |

Identification of Pharmacophoric Features

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For quinolone derivatives, several pharmacophore models have been developed to understand their interaction with various biological targets.

A typical pharmacophore model for quinolone-based inhibitors often includes a combination of hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.netrsc.org For instance, a five-point pharmacophore model for a series of quinoline derivatives acting as VEGFR-2 tyrosine kinase inhibitors was developed, featuring two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net

In another study focusing on phosphodiesterase 4B inhibitors, a five-point pharmacophore model was also generated for quinoline analogues. rsc.org Similarly, for quinoline derivatives targeting c-Kit kinase, a pharmacophore model with hydrogen bond donors, acceptors, and hydrophobic features was established to be crucial for inhibitory activity. figshare.comtandfonline.com

For this compound, the key pharmacophoric features can be inferred from its structure and the general models developed for related compounds. The quinolinone core itself provides a rigid scaffold. The carbonyl group at position 8 and the oxygen atoms of the dioxolo ring are likely to act as hydrogen bond acceptors. The aromatic part of the quinoline ring system can participate in hydrophobic and aromatic stacking interactions with the target protein.

The essential pharmacophoric features for this compound and its analogues are hypothesized to include:

A hydrogen bond acceptor feature associated with the carbonyl oxygen at position 8.

Hydrogen bond acceptor features from the oxygens of the Current time information in Bangalore, IN.orientjchem.orgdioxolo ring.

Aromatic and hydrophobic regions contributed by the fused ring system.

Potential for hydrogen bond donor interaction from the N-H group at position 5.

Analysis of Substituent Effects on Target Binding and Efficacy

The effect of substituents is often analyzed in terms of their inductive and resonance effects. Electron-withdrawing groups, such as halogens or nitro groups, can modulate the acidity of nearby protons and the strength of hydrogen bonds. For example, the addition of a chloro-substituent to a triazole-anchored quinoline derivative was found to enhance its antileishmanial activity. ajgreenchem.com

Conversely, electron-donating groups, like methoxy or amino groups, can increase the electron density of the aromatic system, which may enhance interactions with electron-deficient pockets in a receptor. In a study of 5,8-quinolinedione (B78156) derivatives, the localization of nitrogen atoms was shown to influence the rate of enzymatic conversion, highlighting the importance of electronic effects. mdpi.com

The lipophilicity of substituents also plays a crucial role. More lipophilic N-substituents on octahydrobenzo[f]quinoline analogues were found to have a higher affinity for sigma receptor sites, up to a certain size. nih.gov This suggests that hydrophobic interactions are important for target binding.

The following table details the effects of different substituents on the biological efficacy of quinolone analogues.

| Substituent | Position | Electronic/Steric Effect | Impact on Efficacy | Reference |

| Chloro | C7 | Electron-withdrawing | Enhanced antileishmanial activity | ajgreenchem.com |

| Methoxy | C6 | Electron-donating | Potent anti-breast cancer activity in some derivatives | orientjchem.org |

| Hydroxy | C8 | Electron-donating | Potent anticancer activity in combination with other groups | orientjchem.org |

| Nitro | Benzylic ring | Electron-withdrawing | Enhanced antibacterial activity in some dihydroquinoline derivatives | unesp.br |

| Methylenedioxy | Dihydroquinoline ring | Electron-donating | Enhanced antibacterial activity in some dihydroquinoline derivatives | unesp.br |

Spatial and Electronic Requirements for Activity

Spatially, the planarity of the quinoline ring system is often a crucial factor. For certain quinolin-4-one anticancer agents, it is believed that the substituent at position 3 should be coplanar with the quinoline ring to maintain activity. mdpi.com The dioxolo ring in this compound introduces a degree of conformational rigidity to that part of the molecule, which could be important for proper orientation within a binding pocket.

The spatial arrangement of functional groups is also critical. The distance and relative orientation between hydrogen bond donors and acceptors, as well as hydrophobic moieties, must align with the corresponding features in the receptor. The stereochemistry of substituents can also play a significant role, as demonstrated in studies where different enantiomers of a compound exhibit vastly different biological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govbrazilianjournals.com.br These models use molecular descriptors, which are numerical representations of the physicochemical properties of molecules, to predict the activity of new, untested compounds.

For quinolone derivatives, several QSAR studies have been conducted to guide the design of new therapeutic agents. These studies often employ a variety of descriptors, including those related to electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP).

In a study of quinolinone-based thiosemicarbazones with antituberculosis activity, a QSAR model was developed that highlighted the importance of van der Waals volume, electron density, and electronegativity for biological activity. nih.gov Another 3D-QSAR study on pyrimido-isoquinolin-quinone compounds active against methicillin-resistant Staphylococcus aureus (MRSA) indicated that steric, electronic, and hydrogen-bond acceptor properties were key to their antibacterial effect. nih.gov

For this compound analogues, a QSAR model would likely incorporate descriptors that capture the unique features of the dioxoloquinolinone scaffold. These might include topological descriptors that describe the connectivity of the ring system, as well as 3D descriptors that account for the shape and electronic properties of the molecules.

The general form of a QSAR equation is: Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The following table presents key statistical parameters from representative QSAR studies on quinolone derivatives, illustrating the predictive power of these models.

| QSAR Model Type | Target | r² (Correlation Coefficient) | q² (Predictive Ability) | Reference |

| 3D-QSAR (Atom-based) | c-Kit kinase inhibitors | 0.9947 | 0.6547 | figshare.com |

| 3D-QSAR | VEGFR-2 tyrosine kinase inhibitors | 0.8621 | 0.6943 | researchgate.net |

| 3D-QSAR (Atom-based) | Phosphodiesterase 4B inhibitors | 0.96 | 0.91 | rsc.org |

| 2D-QSAR | Pyridine and quinolone hydrazine (B178648) derivatives (antimicrobial) | Not specified | Not specified | brazilianjournals.com.br |

| 3D-QSAR (CoMFA/CoMSIA) | Pyrimido-isoquinolin-quinones (anti-MRSA) | 0.938 / 0.895 | Not specified | nih.gov |

These QSAR models serve as valuable tools in the rational design of novel this compound analogues with enhanced biological activity, allowing for the prioritization of synthetic targets and reducing the time and cost of drug discovery. nih.gov

Computational and Theoretical Investigations of Hymoquinolone

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule, such as Hymoquinolone, to a macromolecular target, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them to identify the most favorable interactions.

While specific docking studies on this compound are not available in the public domain, the general methodology would involve preparing the 3D structure of this compound and the target protein. Software like AutoDock Vina is commonly employed for such simulations. The results are typically presented as a binding affinity or docking score, measured in kcal/mol, where a more negative value indicates a stronger predicted interaction. Key interacting amino acid residues within the protein's active site are also identified, providing crucial information for understanding the structural basis of inhibition. For instance, a hypothetical docking study of this compound against a target protein might yield the results shown in Table 8.1.

Table 8.1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|

| Protein Kinase X | -9.5 | Lys78, Glu95, Leu150 |

| Protease Y | -8.2 | Asp25, Gly27, Val82 |

This table is for illustrative purposes only, as specific data for this compound was not found.

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a detailed view of the dynamic behavior of atoms and molecules, allowing researchers to observe how the ligand interacts with the protein in a simulated physiological environment.

A typical MD simulation for a this compound-protein complex would involve placing the docked structure in a water box with ions to mimic physiological conditions. The simulation is then run for a specific duration, often in the nanosecond to microsecond range, to observe the conformational changes and interactions. Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds formed between the ligand and protein. Stable RMSD values, typically below 2-3 Å, suggest a stable binding pose.

Table 8.2: Illustrative MD Simulation Parameters for a this compound-Protein Complex

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Duration of the simulation to observe stability. |

| Average RMSD | 1.8 Å | Indicates a stable complex throughout the simulation. |

| Average RMSF of Binding Site | 1.2 Å | Shows minimal fluctuation in the binding pocket. |

This table is for illustrative purposes only, as specific data for this compound was not found.

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical (QM) calculations are employed to investigate the electronic properties of a molecule, providing insights into its reactivity, stability, and spectroscopic characteristics. These methods solve the Schrödinger equation for the molecule to determine its electronic structure and energy. Density Functional Theory (DFT) is a popular QM method used for such calculations due to its balance of accuracy and computational cost.

For this compound, QM calculations could be used to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. Additionally, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 8.3: Hypothetical Quantum Mechanical Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability. |

This table is for illustrative purposes only, as specific data for this compound was not found.

In Silico Prediction of Bioactivity and Chemical Space Exploration

In silico methods are valuable for predicting the biological activity spectrum and exploring the chemical space of a compound like this compound. These predictions are based on the compound's structure and are often performed using machine learning models trained on large datasets of known bioactive molecules. Online tools and software can predict a wide range of pharmacological effects and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Bioactivity scores for various drug targets, such as G-protein coupled receptors, ion channels, and enzymes, can be calculated to guide experimental screening. Furthermore, exploring the chemical space helps to understand the novelty of the this compound scaffold and its relationship to other known bioactive compounds. This can involve comparing its structural features and physicochemical properties to those in large chemical databases.

Table 8.4: Illustrative Predicted Bioactivity Scores for this compound

| Target Class | Bioactivity Score | Prediction |

|---|---|---|

| GPCR Ligand | 0.45 | Likely to interact with GPCRs. |

| Ion Channel Modulator | 0.28 | Moderate potential as an ion channel modulator. |

| Kinase Inhibitor | 0.65 | High probability of being a kinase inhibitor. |

This table is for illustrative purposes only, as specific data for this compound was not found. A score > 0 indicates bioactivity.

Virtual Screening for Novel this compound-like Scaffolds

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target. When a promising scaffold like this compound is identified, virtual screening can be employed to find novel, similar structures with potentially improved properties. This can be done through ligand-based or structure-based approaches.

In a ligand-based virtual screen, the structure of this compound would be used as a query to search for similar molecules in large compound databases like Enamine REAL Space. Similarity can be assessed based on 2D fingerprints or 3D shape and pharmacophore features. This process, often referred to as "scaffold hopping," can lead to the discovery of new chemical entities with different core structures but similar biological activity. The identified hits would then be subjected to further computational analysis, such as docking and MD simulations, before being prioritized for synthesis and experimental testing.

Advanced Analytical Methodologies for Hymoquinolone Research

Chromatographic Method Development for Purity and Quantification

Chromatographic techniques are indispensable for separating Hymoquinolone from impurities and quantifying its concentration in various samples. The development of robust and reliable chromatographic methods is a cornerstone of quality research.

High-Performance Liquid Chromatography with Ultraviolet/Diode-Array Detection (HPLC-UV/DAD) is a widely used technique for the purity assessment and quantification of this compound. medicinescience.orgmdpi.com This method separates this compound from other compounds in a mixture based on their differential interactions with a stationary phase, and detection is achieved by measuring the absorbance of UV light. diva-portal.org The use of a Diode-Array Detector (DAD) allows for the simultaneous acquisition of absorbance data across a range of wavelengths, providing valuable information about the spectral properties of this compound and any co-eluting impurities. medicinescience.org

Method development for this compound analysis by HPLC-UV/DAD typically involves the optimization of several parameters to achieve adequate separation and sensitivity. These parameters include the choice of stationary phase (e.g., C18 column), the composition of the mobile phase (e.g., a mixture of acetonitrile (B52724) and water), the flow rate, and the detection wavelength. mdpi.comresearchgate.net A well-developed HPLC-UV method can provide accurate and precise quantification of this compound, with a linear response over a defined concentration range. mdpi.com

Table 1: Illustrative HPLC-UV/DAD Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm (or optimal wavelength for this compound) |

| Injection Volume | 10 µL |

This table presents a hypothetical set of parameters and would require empirical optimization for the specific analysis of this compound.

For the analysis of this compound at very low concentrations (trace analysis) and for the identification of its metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. creative-proteomics.comchromatographyonline.com This technique couples the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. creative-proteomics.com LC-MS/MS can detect and quantify minute amounts of this compound and its metabolic products in complex biological matrices. creative-proteomics.comfrontiersin.org

In a typical LC-MS/MS workflow, after chromatographic separation, the analyte is ionized (e.g., using electrospray ionization) and the resulting ions are filtered in the first mass analyzer (Q1). These selected ions are then fragmented in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer (Q3). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity. chromatographyonline.com The development of an LC-MS/MS method for this compound involves optimizing ionization parameters, selecting specific precursor-to-product ion transitions, and fine-tuning collision energy. frontiersin.org

Table 2: Hypothetical LC-MS/MS Transitions for this compound and a Metabolite

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [M+H]+ | Fragment 1 | 25 |

| This compound | [M+H]+ | Fragment 2 | 35 |

| Metabolite M1 | [M1+H]+ | Fragment A | 30 |

This table illustrates the type of data generated during LC-MS/MS method development. The specific m/z values and collision energies would be determined experimentally for this compound and its metabolites.

Spectroscopic Characterization Techniques for Research Materials

Spectroscopic techniques are crucial for elucidating the molecular structure and confirming the identity of this compound research materials. unizar-csic.es These methods provide a "fingerprint" of the molecule based on its interaction with electromagnetic radiation. unizar-csic.esatriainnovation.com

Common spectroscopic techniques used for the characterization of this compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the determination of its precise structure.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the this compound molecule by measuring the absorption of infrared radiation. semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and is often used to determine the concentration of this compound in solution. unizar-csic.es

Mass Spectrometry (MS): Determines the molecular weight of this compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). thermofisher.com

The combination of these spectroscopic techniques allows for the unambiguous identification and structural confirmation of synthesized this compound. researchgate.net

Bioanalytical Methodologies for Preclinical Samples (excluding human biofluids)

Bioanalytical methods are essential for quantifying this compound and its metabolites in preclinical samples such as animal plasma, tissues, and urine. researchgate.netnih.gov These methods must be validated to ensure their accuracy, precision, and reliability. ardena.com LC-MS/MS is the predominant technique for quantitative bioanalysis due to its superior sensitivity and specificity. chromatographyonline.comresearchgate.net

The development of a bioanalytical method for this compound in preclinical matrices involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. nih.gov Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net

Chromatographic Separation: Similar to purity analysis, an optimized LC method is required to separate this compound and its metabolites from endogenous matrix components. lcms.cz

Mass Spectrometric Detection: As described in section 9.1.2, tandem mass spectrometry provides the necessary selectivity and sensitivity for quantification in complex biological samples. creative-proteomics.com

Method Validation: The method must be rigorously validated according to regulatory guidelines to demonstrate its performance characteristics, including linearity, accuracy, precision, selectivity, and stability. ardena.com

High-Throughput Screening Assay Development

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid testing of large numbers of compounds to identify those that have a desired biological activity. bmglabtech.com The development of a robust and reliable HTS assay for this compound or its targets is crucial for identifying potential lead compounds. routledge.com

Key considerations in HTS assay development include: bmglabtech.com

Assay Principle: The assay should be based on a biological mechanism relevant to the desired therapeutic effect.

Miniaturization: Assays are typically performed in microplates (e.g., 384- or 1536-well plates) to conserve reagents and increase throughput. emory.edu

Automation: HTS relies heavily on robotics and automated liquid handling to manage the large number of samples. bmglabtech.com

Detection Method: The assay readout should be simple, robust, and compatible with automated plate readers. Common detection methods include fluorescence, luminescence, and absorbance. nih.gov

Data Analysis: Sophisticated software is required to process and analyze the large datasets generated by HTS campaigns. routledge.com

The goal of HTS assay development is to create a sensitive, specific, and reproducible assay that can be used to screen large compound libraries efficiently. eatris.eu

Quality Control Methodologies for Research Materials

Quality control (QC) is a systematic process to ensure that this compound research materials consistently meet predefined quality standards. amrepmexico.com This is vital for the reproducibility and reliability of research findings. abpi.org.uk QC methodologies are applied to raw materials, intermediates, and the final this compound compound. abpi.org.uk

Key aspects of quality control for this compound research materials include: nih.gov

Identity Testing: Confirming that the material is indeed this compound using spectroscopic techniques like IR and NMR.

Purity Analysis: Determining the percentage of this compound in the material and identifying and quantifying any impurities using chromatographic methods like HPLC. medicinescience.org

Content/Potency Assay: Accurately measuring the concentration of this compound in a given sample.

Characterization of Physical Properties: Assessing properties such as appearance, color, and solubility.

In-process Controls: Monitoring the quality of materials at various stages of the synthesis or manufacturing process. researchgate.net

A comprehensive QC program ensures that the this compound used in research is of a consistent and high quality, which is fundamental for generating valid scientific data. nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Biological Activities

While the quinolone family is well-established for its antibacterial properties, recent research has unveiled a broader spectrum of "nonclassical" biological activities. ualberta.canih.gov These include antitumor, antiviral (including anti-HIV-1 integrase and anti-HCV-NS3 helicase), and antiparasitic activities. ualberta.caresearchgate.netnih.gov Future research on novel quinolones like Hymoquinolone should therefore cast a wide net to explore a diverse range of biological targets.

Key Research Areas:

Anticancer Activity: Many quinolone derivatives have shown the ability to target eukaryotic topoisomerase enzymes, making them toxic to cancer cells. ualberta.canih.gov Investigations into the antiproliferative effects of new quinolones against various cancer cell lines, including those of the genitourinary tract, will be a crucial research avenue. frontiersin.org

Antiviral Potential: The structural flexibility of the quinolone scaffold allows for modifications that can lead to potent antiviral agents. ualberta.caresearchgate.net Screening new compounds against a panel of viruses, particularly those with significant global health impact, could reveal novel therapeutic opportunities.

Neurological and Immunomodulatory Effects: Some quinoline (B57606) derivatives have been shown to modulate neurological and immunological signaling pathways. mdpi.com Exploring these activities could lead to treatments for a range of conditions, from neurodegenerative diseases to autoimmune disorders.

Design of Next-Generation Quinolone Scaffolds

The design of novel quinolone scaffolds is a cornerstone of future research, aimed at enhancing therapeutic efficacy, overcoming resistance, and reducing toxicity. researchgate.netmdpi.com Rational drug design, guided by an understanding of structure-activity relationships (SAR), will be instrumental in this endeavor. mdpi.comresearchgate.net

Strategies for Scaffold Innovation:

Structural Modifications: Targeted modifications at key positions of the quinolone ring can significantly impact biological activity. researchgate.net For instance, the addition of specific chemical groups can enhance anticancer potency, while substitutions at other positions can improve pharmacokinetic properties. researchgate.netmdpi.com

Hybrid Molecules: The creation of hybrid molecules that combine the quinolone scaffold with other pharmacologically active moieties is a promising strategy. mdpi.com This approach can lead to compounds with dual or synergistic modes of action.

Computational Modeling: In silico methods, including computational modeling and docking studies, can accelerate the design process by predicting the binding affinity of new derivatives to their biological targets. mdpi.comresearchgate.net

Integration of Omics Technologies in Research

The "omics" revolution—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools for understanding the complex interactions between a drug and a biological system. mdpi.comresearchgate.net Integrating these technologies into quinolone research can provide a more holistic view of a compound's mechanism of action, potential off-target effects, and biomarkers for efficacy.

Applications of Omics Technologies:

Target Identification and Validation: Omics approaches can help identify novel molecular targets for quinolone compounds. researchgate.net

Mechanism of Action Studies: By analyzing changes in gene expression, protein levels, and metabolic profiles, researchers can gain a deeper understanding of how a compound exerts its biological effects.

Biomarker Discovery: Omics data can be used to identify biomarkers that predict a patient's response to a particular quinolone-based therapy, paving the way for personalized medicine. researchgate.net

Advances in Biosynthetic Pathway Manipulation

For quinolones of natural origin, understanding and manipulating their biosynthetic pathways can open up new avenues for producing novel analogs. While the biosynthesis of many quinolones, such as those produced by Pseudomonas aeruginosa, is becoming better understood, there is still much to be discovered. ukri.orgresearchgate.net

Future Directions in Biosynthesis Research:

Gene Cluster Identification: Identifying the gene clusters responsible for the production of novel quinolones is the first step towards their biosynthetic manipulation. ukri.org

Enzymatic Studies: Characterizing the enzymes involved in the biosynthetic pathway can provide insights into the chemical logic of how the molecule is assembled.

Synthetic Biology Approaches: Using synthetic biology tools, researchers can re-engineer biosynthetic pathways to produce new derivatives with improved properties. ukri.org

Leveraging Artificial Intelligence and Machine Learning in this compound Discovery

AI and ML in Quinolone Research:

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the antimicrobial or anticancer activity of novel quinolone derivatives. fnasjournals.comnih.gov

Generative Models: AI can be used to generate new molecular structures with desired properties, expanding the chemical space for quinolone discovery. biorxiv.org

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the discovery process can help to reduce the attrition rate of drug candidates.

Development of Advanced In Vitro and Non-Animal Models for Preclinical Evaluation

There is a growing emphasis on the use of advanced in vitro and non-animal models in preclinical research to improve the prediction of human responses and to reduce the reliance on animal testing.

Innovative Preclinical Models:

3D Cell Cultures: Three-dimensional cell culture models, such as spheroids and organoids, more accurately mimic the in vivo environment and can provide more relevant data on drug efficacy and toxicity. frontiersin.org

Organs-on-a-Chip: These microfluidic devices contain living cells in a system that recapitulates the structure and function of human organs, offering a powerful platform for preclinical drug evaluation.

In Silico Toxicity Prediction: Computational models can be used to predict the potential toxicity of new compounds, helping to prioritize candidates for further development.

Q & A

Q. What are the established synthetic pathways for Hymoquinolone, and how do reaction conditions influence yield and purity?

Methodological Answer :

- Begin with a literature review to identify published synthesis protocols (e.g., Friedel-Crafts acylation, cross-coupling reactions). Compare solvent systems (polar vs. non-polar), catalysts, and temperature profiles.

- Use HPLC or GC-MS to quantify yield and purity under varying conditions .

- Apply Design of Experiments (DoE) to optimize parameters (e.g., temperature, stoichiometry) and identify critical factors affecting product quality .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural and functional properties?

Methodological Answer :

Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity against specific cellular targets?

Methodological Answer :

- Define the biological hypothesis (e.g., kinase inhibition, antioxidant activity) and select cell lines or enzyme systems aligned with the target pathway.

- Use dose-response curves (IC₅₀/EC₅₀) with appropriate controls (e.g., vehicle, positive/negative controls). Validate assays via reproducibility testing (n ≥ 3) .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved across independent studies?

Methodological Answer :

- Conduct a systematic meta-analysis to identify variables causing discrepancies (e.g., assay protocols, compound purity, cell line heterogeneity).

- Replicate key experiments under standardized conditions (e.g., ISO guidelines) and perform statistical equivalence testing .

- Use orthogonal assays (e.g., SPR for binding affinity, CRISPR knockout models for target validation) to confirm findings .

Q. What strategies are effective for optimizing this compound’s pharmacokinetic profile in preclinical models?

Methodological Answer :

- Apply the PICOT framework: P opulation (animal model), I ntervention (dosing regimen), C omparison (vehicle/control), O utcome (Cmax, AUC, t½), T ime (study duration) .

- Use LC-MS/MS for plasma concentration analysis and compartmental modeling (e.g., non-linear mixed-effects) to predict human pharmacokinetics .

Q. How should researchers address conflicting results in this compound’s cytotoxicity profiles across different cancer cell lines?

Methodological Answer :

- Perform multi-omics profiling (transcriptomics, proteomics) to identify lineage-specific resistance mechanisms.

- Validate hypotheses using isogenic cell lines (e.g., p53 wild-type vs. knockout) .

- Apply sensitivity analyses (e.g., GR metrics) to distinguish compound-specific effects from assay artifacts .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in high-throughput screens?

Methodological Answer :

- Use non-linear regression (e.g., log-logistic models) to calculate potency metrics.

- Adjust for multiple comparisons (e.g., Benjamini-Hochberg correction) and report confidence intervals .

- Include raw data in supplementary materials with metadata (e.g., plate layout, batch effects) for reproducibility .

Q. How can researchers integrate computational modeling with experimental data to predict this compound’s off-target interactions?

Methodological Answer :

- Perform molecular docking (AutoDock Vina, Schrödinger) against target libraries (e.g., ChEMBL, PubChem).

- Validate predictions via SPR or thermal shift assays. Use cheminformatics tools (RDKit, KNIME) to prioritize high-risk off-targets .

Ethical & Reproducibility Standards

Q. What steps ensure reproducibility in this compound’s in vivo toxicity studies?

Methodological Answer :

Q. How should researchers handle batch-to-batch variability in this compound synthesis for multi-institutional studies?

Methodological Answer :

- Establish a centralized synthesis protocol with QC/QA documentation (e.g., NMR spectra, elemental analysis).

- Use collaborative platforms (e.g., LabArchives) to share real-time data and ensure inter-lab consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products